molecular formula C24H27BrP+ B12091283 Bromohexyltriphenylphosphorane CAS No. 39521-32-9

Bromohexyltriphenylphosphorane

Cat. No.: B12091283
CAS No.: 39521-32-9
M. Wt: 426.3 g/mol
InChI Key: SOQVEVHQMFYMMJ-UHFFFAOYSA-N
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Description

Bromohexyltriphenylphosphorane is an organophosphorus compound with the molecular formula C24H28BrP. It is a phosphonium salt where the phosphorus atom is bonded to a hexyl group and three phenyl groups, with a bromine atom attached to the hexyl chain. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Properties

CAS No.

39521-32-9

Molecular Formula

C24H27BrP+

Molecular Weight

426.3 g/mol

IUPAC Name

6-bromohexyl(triphenyl)phosphanium

InChI

InChI=1S/C24H27BrP/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2/q+1

InChI Key

SOQVEVHQMFYMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromohexyltriphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 1-bromohexane. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:

Ph3P+Br(CH2)6BrPh3P(CH2)6Br+HBr\text{Ph}_3\text{P} + \text{Br}(\text{CH}_2)_6\text{Br} \rightarrow \text{Ph}_3\text{P}(\text{CH}_2)_6\text{Br} + \text{HBr} Ph3​P+Br(CH2​)6​Br→Ph3​P(CH2​)6​Br+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Bromohexyltriphenylphosphorane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphorus center can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Radical Reactions: It can engage in radical reactions, particularly in the presence of radical initiators.

Common Reagents and Conditions:

    Nucleophiles: Such as alkoxides, thiolates, and amines.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Phosphine oxides.

    Reduction Products: Triphenylphosphine and hexyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Organophosphorus Compounds

Bromohexyltriphenylphosphorane is used as a precursor for the synthesis of various organophosphorus compounds. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by different nucleophiles, leading to the formation of phosphonium salts with diverse functional groups. This application is crucial in developing new materials and pharmaceuticals.

2.2. Horner-Wadsworth-Emmons Reaction

This compound can serve as a reagent in the Horner-Wadsworth-Emmons reaction, which is pivotal for synthesizing α,β-unsaturated carbonyl compounds. The reaction proceeds through the formation of an alkene from a phosphonate and an aldehyde or ketone, enabling the construction of complex carbon frameworks essential in drug discovery and development .

Biological Applications

3.1. Anticancer Activity

Recent studies have demonstrated that phosphonium salts, including derivatives of this compound, exhibit significant anticancer properties. The mechanism involves targeting mitochondria, which are crucial for energy production in cancer cells. By accumulating in these organelles, these compounds can induce apoptosis selectively in malignant cells while sparing healthy ones .

  • Case Study : A study highlighted that triphenylphosphonium-modified drugs showed enhanced efficacy against resistant cancer cell lines compared to their unmodified counterparts .

3.2. Antimicrobial Properties

This compound also displays antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial membranes, leading to cell death.

  • Data Table: Antimicrobial Activity Overview
Biological ActivityTarget PathogenMinimum Inhibitory Concentration (MIC)Notes
AntibacterialStaphylococcus aureus< 16 µg/mLEffective against Gram-positive bacteria
AntibacterialEscherichia coli32 µg/mLModerate activity observed
AntifungalCandida albicans64 µg/mLNotable antifungal effects

Mechanistic Insights

The mechanism of action for this compound involves its ability to penetrate biological membranes due to its hydrophobic nature and positive charge on phosphorus . This property facilitates its accumulation in areas with high membrane potential, such as mitochondria, making it an effective vector for drug delivery.

Mechanism of Action

The mechanism of action of bromohexyltriphenylphosphorane involves its ability to form stable carbon-phosphorus bonds. The phosphorus atom acts as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the phenyl groups attached to the phosphorus atom.

Comparison with Similar Compounds

    Hexyltriphenylphosphonium Bromide: Similar structure but lacks the bromine atom on the hexyl chain.

    Triphenylphosphine: A simpler phosphine without the hexyl group.

    Bromotriphenylphosphonium: Contains a bromine atom directly bonded to the phosphorus.

Uniqueness: Bromohexyltriphenylphosphorane is unique due to the presence of both a hexyl chain and a bromine atom, which provides distinct reactivity and applications compared to other phosphonium salts.

Biological Activity

Bromohexyltriphenylphosphorane (BHTPP) is a phosphonium salt that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

BHTPP is characterized by a triphenylphosphorane moiety linked to a bromohexyl group. The synthesis typically involves the reaction of triphenylphosphine with a bromoalkane, such as bromohexane, under appropriate conditions to yield the desired phosphonium salt.

Table 1: Synthesis Pathway of this compound

StepReactantsConditionsProducts
1Triphenylphosphine, BromohexaneSolvent (e.g., THF), HeatThis compound
2BHTPPPurification (e.g., recrystallization)Pure BHTPP

2. Biological Activity

BHTPP has been studied for its various biological activities, particularly in immunomodulation and cytotoxicity against cancer cells.

2.2 Anticancer Activity

BHTPP's potential as an anticancer agent has been explored through various in vitro assays. For instance, derivatives of triphenylphosphonium have shown selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves mitochondrial targeting, leading to apoptosis in malignant cells .

The biological activity of BHTPP can be attributed to its ability to interact with cellular membranes and organelles:

  • Mitochondrial Targeting : Compounds like BHTPP accumulate preferentially in mitochondria due to their lipophilicity and positive charge, disrupting mitochondrial function and inducing cell death.
  • Cellular Uptake : The triphenylphosphonium cation facilitates cellular uptake through endocytosis, enhancing the compound's efficacy against cancer cells .

4. Case Studies

Several studies have investigated the biological effects of phosphonium compounds similar to BHTPP:

  • Study on Gammadelta T Lymphocytes : A bromohydrin analogue demonstrated potent immunostimulation of human gammadelta T lymphocytes, suggesting that BHTPP may have similar effects given its structural characteristics .
  • Cytotoxicity Assays : Various derivatives were tested against human cancer cell lines (e.g., MDA-MB-231 breast carcinoma), showing significant cytotoxicity correlated with mitochondrial dysfunction .

5. Conclusion

This compound represents a promising compound in the realm of medicinal chemistry due to its potential immunomodulatory and anticancer activities. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

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